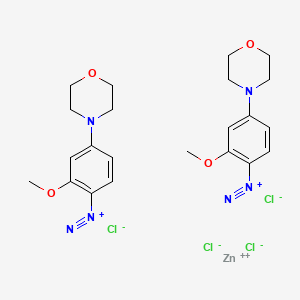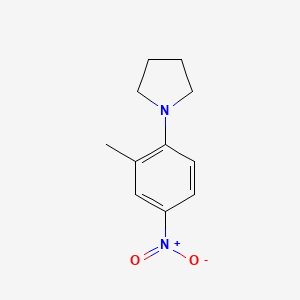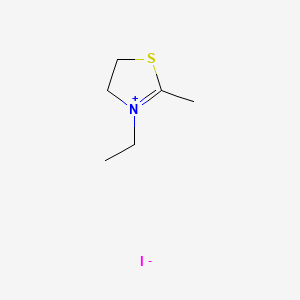
4-(Trifluoromethylsulfonyl)aniline
Vue d'ensemble
Description
4-(Trifluoromethylsulfonyl)aniline, also known as p-(trifluoromethylsulfonyl)aniline, is an aniline derivative . It has a molecular weight of 225.19 .
Synthesis Analysis
4-(Trifluoromethylsulfonyl)aniline may be used in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulfonyl)aniline contains a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Trifluoromethylsulfonyl)aniline are not detailed in the search results, it is known that this compound may be used in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene .Physical And Chemical Properties Analysis
4-(Trifluoromethylsulfonyl)aniline has a melting point of 96 °C (lit.) . Its density is predicted to be 1.502±0.06 g/cm3 .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of 4-(Trifluoromethylsulfonyl)aniline , but it appears that detailed information on unique applications is limited in the available resources. The compound is mentioned in relation to its use in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene , which suggests its role in synthetic chemistry, particularly in the synthesis of azido compounds that can be further utilized in various chemical reactions.
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Trifluoromethylsulfonyl)aniline has been identified as an inhibitor of the vanilloid receptor TRPV1 . The TRPV1 receptor plays a crucial role in the body’s response to pain, heat, and inflammation.
Mode of Action
The compound interacts with the TRPV1 receptor, inhibiting its function . This inhibition can lead to a decrease in pain sensation, as the receptor is less able to respond to stimuli that would normally cause a pain response.
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethylsulfonyl)aniline is the cyclic AMP cascade . This cascade is involved in many cellular processes, including the transmission of pain signals. By inhibiting the TRPV1 receptor, the compound can disrupt this cascade, potentially leading to a reduction in pain sensation.
Result of Action
The primary result of 4-(Trifluoromethylsulfonyl)aniline’s action is the inhibition of long-term potentiation , which is the strengthening of synapses due to repeated stimulation. This inhibition can lead to a decrease in pain sensation, as the neural pathways involved in pain transmission are less able to strengthen their connections.
Action Environment
The action of 4-(Trifluoromethylsulfonyl)aniline can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s efficacy and stability.
Propriétés
IUPAC Name |
4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFCXUZQGCXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197087 | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473-27-8 | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylsulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)












